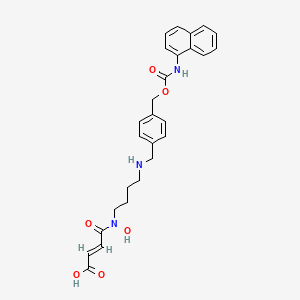
Jhdm-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jhdm-IN-1 is a compound known for its inhibitory effects on histone demethylases that contain the Jumonji C domain. This compound has shown significant inhibitory activity against various histone demethylases, including JMJD2C, JMJD2A, JMJD2E, PHF8, and JMJD3 . The compound’s molecular formula is C27H29N3O6, and it has a molecular weight of 491.54 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Jhdm-IN-1 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with adjustments to accommodate larger volumes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Jhdm-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Jhdm-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the functions of histone demethylases and their role in epigenetic regulation
Biology: Employed in research to understand the mechanisms of gene expression and chromatin remodeling
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation, such as cancer
Industry: Utilized in the development of new drugs and chemical probes for various biological targets
Wirkmechanismus
Jhdm-IN-1 exerts its effects by inhibiting histone demethylases that contain the Jumonji C domain. These enzymes are responsible for demethylating lysine residues on histone proteins, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in chromatin structure and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Jhdm-IN-2: Another inhibitor of histone demethylases with a similar structure but different inhibitory profiles.
Jhdm-IN-3: A compound with a different core structure but similar inhibitory activity against histone demethylases
Uniqueness
Jhdm-IN-1 is unique due to its high specificity and potency against a broad range of histone demethylases. Its ability to inhibit multiple targets makes it a valuable tool for studying epigenetic regulation and developing new therapeutic strategies .
Eigenschaften
Molekularformel |
C27H29N3O6 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C27H29N3O6/c31-25(14-15-26(32)33)30(35)17-4-3-16-28-18-20-10-12-21(13-11-20)19-36-27(34)29-24-9-5-7-22-6-1-2-8-23(22)24/h1-2,5-15,28,35H,3-4,16-19H2,(H,29,34)(H,32,33)/b15-14+ |
InChI-Schlüssel |
FOJNYQXAAPCEPX-CCEZHUSRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)/C=C/C(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






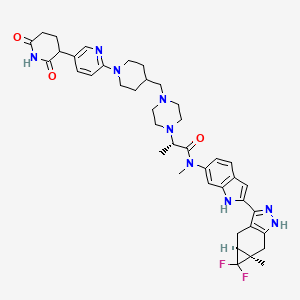
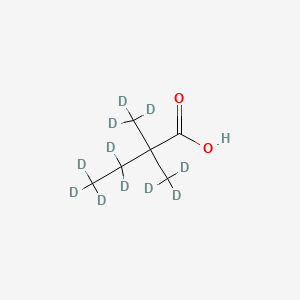
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
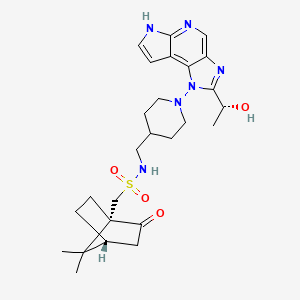
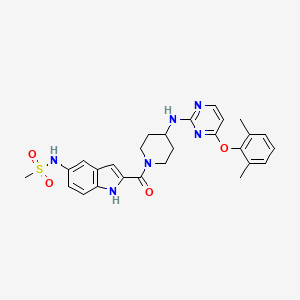
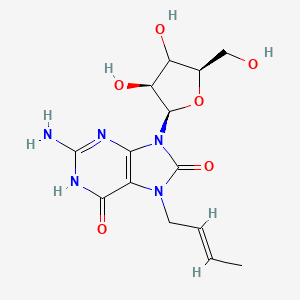


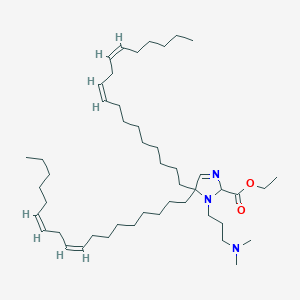
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
